![molecular formula C9H8F2O2 B7973521 2,2-Difluoro-1-(3-methoxyphenyl)ethanone](/img/structure/B7973521.png)
2,2-Difluoro-1-(3-methoxyphenyl)ethanone
Overview
Description
2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds : Moskvina et al. (2015) developed a method for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one using 1-(2-hydroxy-4-methoxyphenyl)ethanone in a condensation reaction. This process leads to heterocyclization yielding an isoflavone and other heterocyclic compounds such as isoxazole and pyrazoles (Moskvina, Shilin, & Khilya, 2015).
Photoaffinity Probes : Platz et al. (1991) explored the photolysis of diazirines and discovered that the photoinsertion into the N-H bond of diethylamine produced 2,2-difluoro-1-(4-tolyl)ethanone. This finding helps understand the limitations of using diazirines in biological systems for obtaining primary sequence data (Platz et al., 1991).
Pharmaceutical Synthesis : The synthesis of Iloperidone, a pharmaceutical product, involves the use of 1-(4-hydroxy-3-methoxyphenyl) ethanone as a starting material. Shang et al. (2015) describe an improved, economical process for the large-scale preparation of Iloperidone, highlighting the role of this compound in the synthesis of therapeutic agents (Shang, Chu, Ha, An, & Wang, 2015).
Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone and evaluated their in vitro antimicrobial activity. Some derivatives showed excellent activity, demonstrating the compound's utility in developing antimicrobial agents (Puthran et al., 2019).
Organic Synthesis Methods : Jarag et al. (2011) studied the synthesis of chalcone using 1-(4-methoxyphenyl)ethanone and compared sonochemical and conventional methods. They found that the sonochemical method was significantly more efficient and energy-saving (Jarag, Pinjari, Pandit, & Shankarling, 2011).
Environmental Toxicology : Yim et al. (2008) investigated the metabolic fate of methoxychlor, an environmental pollutant, using human intestinal bacteria. They found that these bacteria can transform methoxychlor into 2,2-difluoro-1-(4-methoxyphenyl)ethanone, indicating its potential role in biodegradation processes (Yim, Seo, Kang, Ahn, & Hur, 2008).
properties
IUPAC Name |
2,2-difluoro-1-(3-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHALOPRIRDGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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